REACTION_CXSMILES
|
[OH-].[Na+].Cl[CH2:4][CH:5]([OH:12])[CH2:6][N:7]([CH2:10][CH3:11])[CH2:8][CH3:9]>O>[CH2:6]([N:7]([CH2:10][CH3:11])[CH2:8][CH3:9])[CH:5]1[O:12][CH2:4]1 |f:0.1|
|
Name
|
|
Quantity
|
47.9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(CN(CC)CC)O
|
Name
|
|
Quantity
|
78 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
178 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The resultant was stirred at 20-25° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ether twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether solution was dried with solid potassium hydroxide
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give 135 g of crude product which
|
Type
|
DISTILLATION
|
Details
|
was purified by fraction distillation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1CO1)N(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 98 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |